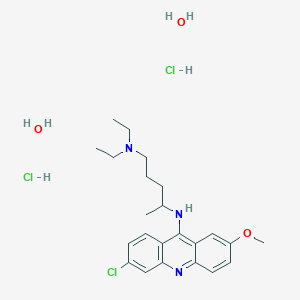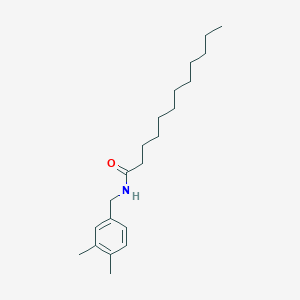![molecular formula C9H9NO4 B027102 2-[Amino(carboxy)methyl]benzoic acid CAS No. 106871-70-9](/img/structure/B27102.png)
2-[Amino(carboxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino(carboxy)methyl]benzoic acid, also known as glycine-4-carboxybenzylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an amino acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential applications in cancer research, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, including the urea cycle and the citric acid cycle. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[Amino(carboxy)methyl]benzoic acid in laboratory experiments include its high purity and low toxicity. Additionally, this compound is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, the limitations of using 2-[Amino(carboxy)methyl]benzoic acid include its limited solubility in water and its potential to form impurities during synthesis.
Direcciones Futuras
There are several future directions for research involving 2-[Amino(carboxy)methyl]benzoic acid. One potential area of study is the development of new cancer therapeutics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid and its potential applications in other areas of scientific research, such as radioprotection and inflammation. Finally, future research should focus on optimizing the synthesis of this compound to improve its purity and yield.
Conclusion
2-[Amino(carboxy)methyl]benzoic acid is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research should focus on developing new cancer therapeutics based on this compound, understanding its mechanism of action, and optimizing its synthesis.
Métodos De Síntesis
The synthesis of 2-[Amino(carboxy)methyl]benzoic acid has been achieved through various methods, including the reaction of 4-carboxybenzyl chloride with glycine, the reaction of 4-carboxybenzaldehyde with glycine methyl ester, and the reaction of 4-carboxybenzaldehyde with glycine ethyl ester. These methods have been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapeutics. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Propiedades
Número CAS |
106871-70-9 |
|---|---|
Nombre del producto |
2-[Amino(carboxy)methyl]benzoic acid |
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-[amino(carboxy)methyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |
Clave InChI |
CDCVEEXKOMDRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
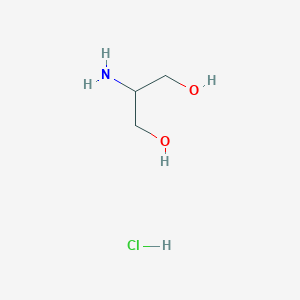
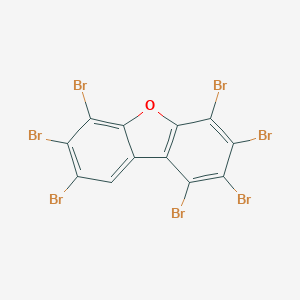
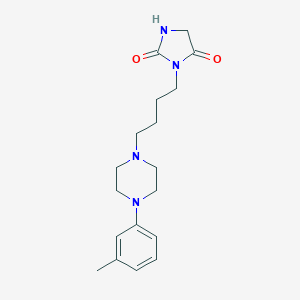

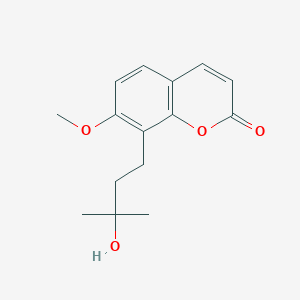
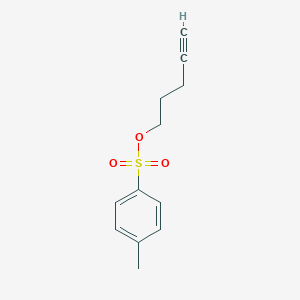
![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)
